3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one chemical structure properties
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one chemical structure properties
The Bispidinone Paradigm: Engineering Topological Scaffolds for Advanced Therapeutics and Catalysis
As a Senior Application Scientist, I approach the bispidinone scaffold not merely as a chemical structure, but as a highly programmable topological platform. The compound 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 122455-82-7) exemplifies this architectural elegance. Originally derived from the naturally occurring bispidine alkaloid framework, this synthetic derivative has emerged as a "privileged scaffold" in both medicinal chemistry and transition-metal catalysis[1].
This whitepaper dissects the physicochemical properties, mechanistic synthesis, and application workflows of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, providing researchers with self-validating protocols to harness its full potential.
Structural Topology and Physicochemical Profiling
The defining feature of the 3,7-diazabicyclo[3.3.1]nonane core is its rigid, highly pre-organized cavity. The geometry of the bicyclic system forces the two nitrogen atoms (N3 and N7) into close spatial proximity, typically adopting a stable chair-chair conformation in the solid state, though it can undergo rapid degenerate interconversion (chair-boat
The presence of the benzyl group at the N3 position serves a dual purpose:
-
Synthetic Desymmetrization : It acts as a robust protecting group, allowing for selective, asymmetric functionalization at the secondary amine (N7) or the C9 ketone[3].
-
Pharmacological Lipophilicity : The aromatic ring enhances blood-brain barrier (BBB) penetration, a critical parameter for central nervous system (CNS) targets like AMPA receptors[4].
Quantitative Data Summary
| Parameter | Value | Mechanistic Significance |
| Chemical Name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Core nomenclature for the desymmetrized scaffold. |
| CAS Registry Number | 122455-82-7 | Standard identifier for procurement and database cross-referencing. |
| Molecular Formula | C14H18N2O | Dictates the stoichiometric baseline for derivatization. |
| Molecular Weight | 230.31 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |
| Core Conformation | Chair-Chair (Solid State) | Pre-organizes N3/N7 lone pairs for optimal transition metal encapsulation. |
| Key Reactive Sites | N7 (Secondary Amine), C9 (Ketone) | Enables orthogonal functionalization (e.g., amidation at N7, reductive amination at C9). |
Synthetic Methodology: The Double Mannich Assembly
The synthesis of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one relies on a highly efficient, multi-component "double Mannich condensation"[5].
Workflow for the double Mannich synthesis of the bispidinone scaffold.
Protocol 1: One-Pot Synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Causality Note: Why use ammonium acetate instead of aqueous ammonia? Ammonium acetate acts as a dual-purpose reagent. It provides a steady, slow release of ammonia to prevent the uncontrolled polymerization of formaldehyde, while the acetate ion acts as a mild buffer to maintain the slightly acidic pH necessary for iminium ion formation.
Step-by-Step Methodology:
-
Reagent Preparation : In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.5 eq) in absolute ethanol.
-
Iminium Generation : Slowly add aqueous formaldehyde (37%, 2.5 eq) dropwise at room temperature. Causality: Dropwise addition prevents exothermic spikes that lead to side-product oligomerization.
-
Cyclization (Microwave or Reflux) : Irradiate the mixture under microwave conditions (400 W) for 3–5 minutes, or reflux conventionally for 12 hours. The rigid chair-chair conformation acts as a thermodynamic sink, driving the equilibrium toward the bicyclic product[5].
-
Acidification : Cool the mixture and add concentrated HCl. The solution will form a highly soluble hydrochloride salt.
-
Self-Validating Precipitation : Transfer the aqueous layer to an ice bath and slowly add aqueous ammonia until the pH reaches 9–10.
-
Validation Checkpoint: The reaction is self-indicating. The free base is highly lipophilic compared to its salt form. If the reaction was successful, a distinct solid precipitate will crash out of the aqueous medium immediately upon reaching pH 9. If the solution remains clear, it indicates either incomplete conversion or an incorrect pH.
-
-
Isolation : Filter the precipitate, wash with a 1:1 mixture of cold diethyl ether and acetone, and dry under a vacuum to yield the pure product.
Pharmacological and Catalytic Applications
The versatility of the bispidinone core allows it to function in two distinct, yet equally impactful, scientific domains: neuropharmacology and molecular catalysis[6].
Dual pharmacological and catalytic pathways of the bispidinone scaffold.
Neuropharmacology: AMPA Receptor Modulation
Bispidinone derivatives are highly active in the central nervous system. Recent patch-clamp electrophysiology studies demonstrate that specific N,N'-diacyl-substituted bispidinones act as potent Positive Allosteric Modulators (PAMs) on AMPA receptors[4]. The 3-benzyl derivative serves as the foundational building block; by deprotecting the N7 position, researchers can append specific pharmacophores (e.g., benzofuran-5-carbonyl) that lock the molecule into the allosteric binding pocket of the glutamate receptor, offering therapeutic avenues for neurodegenerative diseases[4]. Furthermore, bispidinone-amino acid conjugates have shown significant apoptosis-mediated cytotoxic effects against pancreatic cancer cell lines[3].
Coordination Chemistry: Transition Metal Catalysis
The bispidine backbone confers unique electronic properties, creating a relatively large, highly pre-organized cavity that encapsulates transition metals (Cu²⁺, Zn²⁺) with extreme thermodynamic stability[6].
Protocol 2: Metal Chelation and Catalytic Assay Validation
Causality Note: Why use the bispidinone scaffold for the Henry (nitroaldol) reaction? The rigid backbone forces the coordinated metal ion into a specific chiral geometry. When substrates bind to the metal center, the steric bulk of the benzyl group directs the nucleophilic attack to a single face of the aldehyde, inducing high enantioselectivity.
Step-by-Step Methodology:
-
Complexation : Dissolve 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 eq) and Cu(OTf)₂ (1.0 eq) in anhydrous methanol under an inert argon atmosphere. Stir for 2 hours at room temperature.
-
Catalytic Setup : Add the target aldehyde (e.g., benzaldehyde, 1.0 eq) and nitromethane (10.0 eq) to the complex solution. Add a catalytic amount of triethylamine (0.1 eq) to deprotonate the nitromethane.
-
Reaction Monitoring : Stir at 0 °C for 24 hours.
-
Self-Validating Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM).
-
Validation Checkpoint: The organic layer must be analyzed via chiral HPLC. A successful bispidinone-mediated catalysis will not only show high conversion (>90% via NMR integration of the product's alpha-proton) but must exhibit an Enantiomeric Excess (ee) > 85%. If the ee is low, it indicates the metal dissociated from the bispidinone cavity, suggesting moisture contamination disrupted the chelate complex.
-
Conclusion
The 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold is a masterclass in chemical topology. By understanding the thermodynamic causality of its synthesis and the geometric precision of its bicyclic cavity, drug development professionals and synthetic chemists can leverage this molecule to engineer highly specific receptor modulators and robust catalytic complexes. The self-validating protocols provided herein ensure that researchers can reliably reproduce and scale these advanced applications.
References
-
Title : Bispidine as a Privileged Scaffold Source : Current Topics in Medicinal Chemistry URL :[Link]
-
Title : Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications Source : Molecules (MDPI) URL :[Link]
-
Title : The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro Source : Molecules (MDPI) URL :[Link]
-
Title : Synthesis and Modulatory Activity of 3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA Receptors Source : Chemistry of Heterocyclic Compounds URL :[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. arabjchem.org [arabjchem.org]
- 6. mdpi.com [mdpi.com]
